10-Hydroxyoctadecanoic acid, monoester with glycerol
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Overview
Description
10-Hydroxyoctadecanoic acid, monoester with glycerol: is a chemical compound with the molecular formula C21H42O5 and a molecular weight of 374.563 g/mol . It is also known by other names such as 1,3-Dihydroxypropan-2-yl 2-hydroxyoctadecanoate and Octadecanoic acid, 2-hydroxy-, 2-hydroxy-1-(hydroxymethyl)ethyl ester . This compound is a monoester formed from the esterification of 10-hydroxyoctadecanoic acid with glycerol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadecanoic acid, monoester with glycerol typically involves the esterification of 10-hydroxyoctadecanoic acid with glycerol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of high-purity reactants and controlled reaction environments are crucial for the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 10-Hydroxyoctadecanoic acid, monoester with glycerol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are frequently employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
Chemistry: 10-Hydroxyoctadecanoic acid, monoester with glycerol is used in the synthesis of various organic compounds and as a reagent in chemical reactions. It is also utilized in the development of new materials and polymers .
Biology: In biological research, this compound is used as a model molecule to study lipid metabolism and enzymatic reactions involving ester bonds. It is also employed in the formulation of biocompatible materials for medical applications .
Medicine: It is also investigated for its role in the development of new pharmaceuticals .
Industry: In industrial applications, this compound is used as an emulsifier, surfactant, and stabilizer in various formulations. It is also employed in the production of cosmetics, personal care products, and food additives .
Mechanism of Action
The mechanism of action of 10-Hydroxyoctadecanoic acid, monoester with glycerol involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for lipase enzymes, which hydrolyze the ester bond to release glycerol and 10-hydroxyoctadecanoic acid. These interactions and enzymatic reactions are crucial for its biological and industrial applications .
Comparison with Similar Compounds
- Stearic acid, monoester with glycerol
- Oleic acid, monoester with glycerol
- Palmitic acid, monoester with glycerol
Comparison: 10-Hydroxyoctadecanoic acid, monoester with glycerol is unique due to the presence of a hydroxyl group on the octadecanoic acid chain, which imparts different chemical and physical properties compared to other monoesters. This hydroxyl group enhances its solubility in water and its reactivity in chemical reactions. Additionally, the presence of the hydroxyl group allows for further functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
71929-21-0 |
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Molecular Formula |
C21H42O5 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl 10-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-8-11-14-19(24)15-12-9-6-7-10-13-16-21(25)26-20(17-22)18-23/h19-20,22-24H,2-18H2,1H3 |
InChI Key |
HZDWVQJHUMNEFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OC(CO)CO)O |
Origin of Product |
United States |
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